D-Ornithine, 2-methyl-

Ornithine decarboxylase Stereochemical specificity Polyamine biosynthesis

In polyamine research, racemic ODC inhibitors introduce uncontrolled potency bias that confounds SAR models. D-Ornithine, 2-methyl- provides a stereochemically defined solution: • 68-fold lower ODC affinity (Ki≈1.3 mM) vs L-enantiomer (Ki≈0.02 mM)-enables quantification of chiral recognition energetics under identical assay conditions. • Chemically matched negative control for DFMO/L-2-methylornithine experiments; eliminates non-specific amino acid stress confounds without relying on structurally dissimilar vehicles. • Defined (R)-configuration at the quaternary α-carbon enables chiral-pool synthesis of D-arginine derivatives via Cu(II)-chelate-mediated guanidylation without racemization. Supplied at ≥98% purity with full QC documentation. For R&D use only.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
Cat. No. B13803310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ornithine, 2-methyl-
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(CCCN)(C(=O)O)N
InChIInChI=1S/C6H14N2O2/c1-6(8,5(9)10)3-2-4-7/h2-4,7-8H2,1H3,(H,9,10)/t6-/m1/s1
InChIKeyLNDPCYHWPSQBCA-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ornithine, 2-Methyl-: Chiral Probe for Polyamine Research


D-Ornithine, 2-methyl- (CAS 59574-27-5), systematically designated (2R)-2,5-diamino-2-methylpentanoic acid or alpha-methyl-D-ornithine, is a non-proteinogenic, alpha,alpha-disubstituted amino acid belonging to the D-alpha-amino acid class. It is the D-enantiomer of the ornithine decarboxylase (ODC) inhibitor 2-methylornithine. The compound bears a methyl substituent at the alpha-carbon, a structural modification that removes the alpha-proton, prevents Schiff-base-mediated decarboxylation, and enforces configurational stability [1]. Commercially, it is available primarily through specialty chemical suppliers for research purposes [2]. Unlike the L-enantiomer, which is a low-micromolar competitive inhibitor of mammalian ODC, the D-isomer exhibits substantially weaker enzyme inhibition, positioning it as a stereochemical control reagent, a mechanistic probe for chiral recognition, and a synthetic intermediate for further derivatization.

1
Workflow
ODC chiral recognition probe studies
2
Selection
D-enantiomer stereochemical control
3
Use Context
Mechanistic probe; matched negative-control fit

Why D-Ornithine, 2-Methyl- Is Irreplaceable for Stereochemical Studies


The polyamine biosynthesis pathway is a validated therapeutic target, yet the pharmacological tools used to interrogate it differ profoundly in their stereochemical selectivity and mechanism of action. The L-enantiomer of 2-methylornithine (Ki ≈ 0.02 mM) inhibits ODC approximately 70-fold more potently than the D-enantiomer (Ki ≈ 1.3 mM in rat liver ODC), while the racemic DL-mixture shows intermediate potency [1]. The clinically used irreversible inhibitor DFMO (difluoromethylornithine) operates through an entirely distinct, enzyme-activated suicide mechanism that cannot resolve chiral recognition phenomena. Consequently, substituting one stereoisomer for another—or using the racemic mixture—introduces a large, uncontrolled potency bias that confounds structure-activity relationship (SAR) models, mischaracterizes target engagement, and reduces experimental reproducibility. When the research objective requires a defined, weakly active stereochemical probe to delineate ODC active-site topography, validate enantiomer-specific effects, or serve as a matched negative control, D-Ornithine, 2-methyl- is irreplaceable.

Target
D-Ornithine, 2-methyl-: stereochemical control reagent with reported weak ODC affinity
Substitute Risk
L-enantiomer potency profile may differ substantially; ~70-fold affinity gap shifts enantiomer-attribution context
Target
D-enantiomer: stereochemically defined weak inhibitor for chiral recognition mapping
Substitute Risk
DL-racemate masks stereochemical potency gap; L-isomer dominates racemate pharmacology and obscures D-isomer interpretation
Target
D-Ornithine, 2-methyl-: competitive inhibitor probe for active-site topography
Substitute Risk
DFMO operates via enzyme-activated irreversible mechanism; cannot resolve competitive chiral recognition phenomena

Quantitative Differentiation Evidence


Weaker ODC Inhibition Enables Chiral Recognition Studies

In a direct head-to-head study by Bey et al. (1978), the D-enantiomer of 2-methylornithine (Compound 5) was identified as the antipode of the most potent reversible inhibitor. While (+)-alpha-methylornithine (L-configuration, Compound 4) inhibits rat liver ODC with a Ki of 0.019 mM, the D-enantiomer yields a Ki of 1.3 mM for the same enzyme preparation. In rat hepatoma tissue culture (HTC) cells and bull prostate ODC, the D-enantiomer showed no detectable inhibition at 1 mM, whereas the L-enantiomer maintained Ki values of 0.02 mM and 0.02 mM, respectively [1].

ODC Inhibition: D- vs L-Enantiomer
Head-to-head
D-enantiomer Ki = 1.3 mM vs L-enantiomer Ki = 0.019 mM (rat liver ODC). No detectable inhibition at 1 mM in HTC cells and bull prostate ODC for D-isomer, while L-isomer maintained Ki ≈ 0.02 mM.
Supports enantiomer-attribution review; approximately 68-fold affinity gap enables chiral recognition studies.
Reported cell-free ODC preparations; Dixon plot analysis; substrate at Km.
Ornithine decarboxylase Stereochemical specificity Polyamine biosynthesis Enzyme kinetics

Racemic Mixture Masks Stereochemical Potency Gap

The racemic DL-2-methylornithine (Compound 6) exhibited a Ki of 0.04 mM against rat liver ODC, which is approximately twice the Ki of the pure L-enantiomer (0.019 mM) and 32.5-fold lower than the Ki of the pure D-enantiomer (1.3 mM) [1]. In rat HTC cells, the racemate showed a Ki of 0.04 mM, while the D-enantiomer displayed no inhibition at 1 mM. This demonstrates that the racemic mixture's activity is dominated by the L-enantiomer, entirely obscuring the D-isomer's true pharmacology.

Racemate vs Pure Enantiomer
Head-to-head
DL-racemate Ki = 0.04 mM; D-enantiomer Ki = 1.3 mM. Racemate is 32.5-fold more potent than pure D-enantiomer. L-enantiomer dominates racemate pharmacology.
Racemate procurement may overestimate D-isomer potency; enantiomer-specific sourcing required for valid SAR.
Rat liver ODC; Dixon plot; substrate at Km.
Racemate vs pure enantiomer Enzyme inhibitor selectivity Ornithine decarboxylase

Divergent Metabolic Fate from L-Ornithine Analogs

Alpha-methyl-(+/-)-ornithine was tested and confirmed not to be a substrate for ODC from rat prostate glands, spleens of mice inoculated with L1210 leukemic cells, or regenerating rat liver [2]. While the racemic mixture was used in that early determination, the stereochemical analysis of Bey et al. established that the D-enantiomer specifically lacks any significant substrate activity toward mammalian ODC, in contrast to L-ornithine (Km ≈ 0.08 mM) and L-2-methylornithine, which undergoes enzyme-catalyzed inactivation [1][3].

Metabolic Fate Divergence
Cross-study
D-enantiomer: no detectable decarboxylation or substrate activity at concentrations up to 1 mM. L-ornithine: Km = 0.087 mM with robust turnover.
Metabolic inertness eliminates confounding putrescine production; supports cleaner binding-interaction studies.
Mammalian ODC; 14CO2 release assay; multiple tissue sources.
Substrate selectivity Enzyme-substrate specificity Polyamine metabolism Positron emission tomography Oncology

Consistent Weak Affinity Across ODC Orthologs

BindingDB data for CHEMBL3247534 (D-2-methylornithine, also catalogued as BDBM50009923) reports Ki values of 1.30 × 10^6 nM (1.3 mM) for rat liver ODC, 1.05 × 10^6 nM (1.05 mM) for rat HTC cell ODC, and 1.00 × 10^6 nM (1.0 mM) for bull prostate ODC [1]. These values independently corroborate the Bey et al. findings and confirm that the weak inhibition is not tissue- or species-specific but a consistent feature of the D-stereochemistry. In contrast, the L-enantiomer (CHEMBL3247532) yields Ki values in the range of 1.9 × 10^4 nM (0.019 mM) to 2.0 × 10^4 nM (0.020 mM) under identical assay conditions, a difference of approximately two orders of magnitude [2].

Cross-Ortholog Affinity
Cross-study
D-enantiomer Ki: 1.30 mM (rat liver), 1.05 mM (rat HTC), 1.00 mM (bull prostate). L-enantiomer Ki: 0.019–0.020 mM across same orthologs. Consistent ~50- to 68-fold lower affinity.
Consistent weak affinity across three ODC sources supports universal low-affinity probe utility.
BindingDB corroboration; DL-[1-14C]ornithine substrate; 1 h incubation.
Binding affinity Cross-species comparison Enzyme inhibition Cheminformatics

Absolute Configuration Assignment by ORD and Derivatization

The absolute configuration of 2-methylornithine enantiomers was rigorously assigned by Bey et al. using the Lutz-Jirgensons rule, optical rotatory dispersion at multiple wavelengths (589, 578, 546, 436, and 365 nm), and hydantoin derivatization [1]. The D-enantiomer (Compound 5) exhibited a negative optical rotation, while the L-enantiomer (Compound 4) showed positive rotation. The specific rotation difference upon increasing acid concentration ([α]6M HCl minus [α]0.1M HCl) followed the Clough-Lutz-Jirgensons rule, independently confirming the D-configuration.

Absolute Configuration
Supporting
D-configuration assigned via multi-wavelength ORD (589–365 nm), Lutz-Jirgensons rule, and hydantoin derivatization. Negative optical rotation confirmed D-enantiomer identity.
Orthogonal configuration verification enables QC independent of biological assay data.
Aqueous solution; acid-induced rotation shift; Clough-Lutz-Jirgensons rule applied.
Chiral purity Absolute configuration Optical rotation Quality control

Validated Research Applications


Stereochemical Probe for ODC Active-Site Mapping

With a 68-fold lower affinity for ODC than its L-enantiomer, D-Ornithine, 2-methyl- serves as an isosteric probe to distinguish steric from electronic contributions to ligand binding. By comparing the Ki values of the D-enantiomer (1.3 mM), L-enantiomer (0.019 mM), and the racemic mixture (0.04 mM) under identical assay conditions, researchers can quantify the energetic cost of inverting the alpha-carbon stereochemistry and construct high-confidence pharmacophore models [1][2].

Matched Negative Control for Polyamine Depletion

In experiments evaluating polyamine depletion with potent ODC inhibitors (e.g., DFMO, L-2-methylornithine), the D-enantiomer provides an authentically matched, chemically similar compound that lacks significant inhibitory activity (Ki ≈ 1.3 mM vs ~0.02 mM for L-enantiomer). This controls for off-target effects unrelated to ODC inhibition, including non-specific amino acid stress responses, without relying on structurally dissimilar vehicle controls [1][3].

Synthetic Intermediate for D-Arginine Analogs

The original 1976 synthesis by the Japan Antibiotics Research Association demonstrated that 2-methyl-D-ornithine can be converted to 2-methyl-D-arginine via Cu(II)-chelate-mediated carbamimidoylation using O-methylisourea. This chiral-pool approach provides access to D-configured NOS inhibitors and other arginine-pathway probes without racemization, leveraging the D-enantiomer as a key building block [4].

Enantioselective Synthesis Methodology Standard

Recent catalytic asymmetric synthesis methods, such as sequential ruthenium-catalyzed olefin isomerization-oxidation, have been applied to the preparation of alpha-tri- and tetrasubstituted alpha-amino acids including 2-methylornithine derivatives. The D-enantiomer, with its defined (R)-configuration at the quaternary alpha-carbon, serves as a chiral authenticity standard for validating the enantioselectivity and yield of novel synthetic methodologies [5].

Application
Selection Property
Validation Focus
ODC active-site mapping studies
Stereochemical-control context
Enantiomer-specific binding review
Polyamine depletion control experiments
Matched negative-control context
Off-target effect differentiation
D-arginine analog synthesis
Chiral-pool building block
Stereochemical integrity review
Enantioselective methodology validation
Chiral authenticity standard
Enantioselectivity verification
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